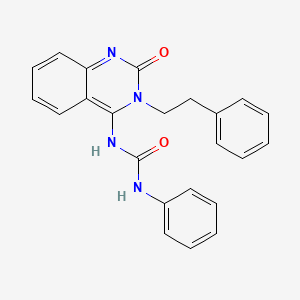![molecular formula C15H19ClN2O3 B2374819 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide CAS No. 2411200-77-4](/img/structure/B2374819.png)
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroacetamide group attached to a propyl chain, which is further connected to a dimethoxyindole moiety.
准备方法
The synthesis of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide involves several steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,6-dimethoxyindole, which can be obtained through the Fischer indole synthesis.
Propylation: The 4,6-dimethoxyindole is then subjected to a propylation reaction using a suitable propylating agent such as 1-bromopropane in the presence of a base like potassium carbonate.
Chloroacetamide Formation: The propylated product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
科学研究应用
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: It is employed in chemical biology research to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or modulation of protein function, affecting various cellular pathways.
相似化合物的比较
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide can be compared with other indole derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive peptide coupling agent used in the purification of peptides.
2-Chloro-4,6-dimethylnicotinonitrile: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
属性
IUPAC Name |
2-chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-20-11-7-13-12(14(8-11)21-2)6-10(18-13)4-3-5-17-15(19)9-16/h6-8,18H,3-5,9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVOUXWTOKPFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCNC(=O)CCl)C(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2374736.png)

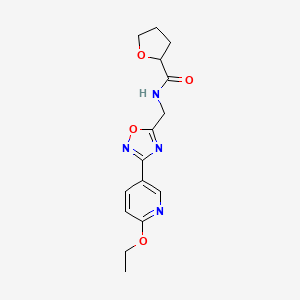
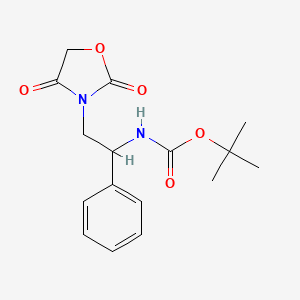

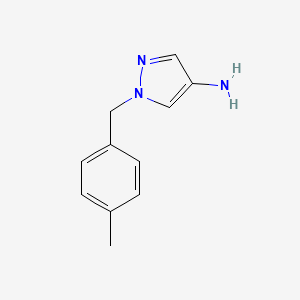
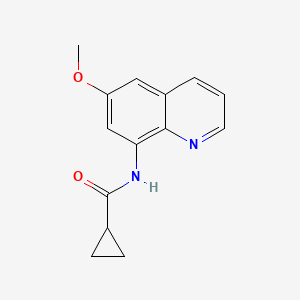
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)
![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)
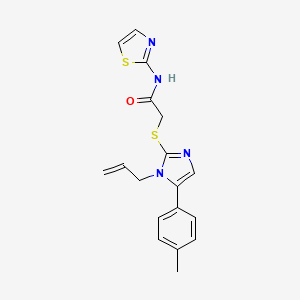
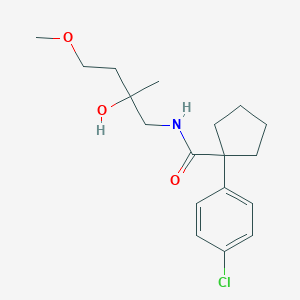
![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)
